3,5-Dimethyl-2-ethynylpyrazine

Description

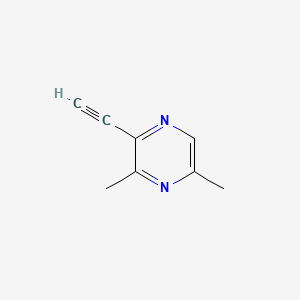

3,5-Dimethyl-2-ethynylpyrazine is a pyrazine derivative characterized by a pyrazine ring substituted with two methyl groups at positions 3 and 5 and an ethynyl (C≡CH) group at position 2. Pyrazines are nitrogen-containing heterocycles widely studied for their roles in flavor chemistry, pharmaceuticals, and materials science due to their aromaticity and electronic properties .

Properties

IUPAC Name |

2-ethynyl-3,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-4-8-7(3)10-6(2)5-9-8/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDCOEUZVDDDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300287 | |

| Record name | Pyrazine, 2-ethynyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374115-63-5 | |

| Record name | Pyrazine, 2-ethynyl-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374115-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-ethynyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-ethynylpyrazine can be achieved through various methods. One common approach involves the alkylation of pyrazine derivatives. For instance, starting with 3,5-dimethylpyrazine, an ethynyl group can be introduced using ethynylation reactions under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-ethynylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,5-Dimethyl-2-ethynylpyrazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-ethynylpyrazine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3,5-dimethyl-2-ethynylpyrazine, focusing on substituent variations and their implications:

Reactivity and Stability

- Ethynyl vs. Alkyl Substituents : The ethynyl group in this compound introduces sp-hybridized carbon, enhancing electrophilicity and reactivity in cycloaddition reactions (e.g., Huisgen cycloaddition) compared to ethyl or methyl groups. This property is absent in analogs like 2-ethyl-3,5-dimethylpyrazine, which exhibit stability under thermal conditions due to saturated alkyl chains .

- Isomerism : Positional isomerism (e.g., 2-ethyl-3,5-dimethyl vs. 2-ethyl-3,6-dimethyl pyrazines) affects volatility and aroma thresholds. For example, 2-ethyl-3,5-dimethylpyrazine has a lower odor threshold (0.1 ppb) than its 3,6-isomer, making it more potent in flavor applications .

Biological Activity

3,5-Dimethyl-2-ethynylpyrazine is an organic compound belonging to the pyrazine family, characterized by its unique structure, which includes two methyl groups and an ethynyl group attached to the pyrazine ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and pharmaceutical applications. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is as follows:

The presence of the ethynyl group at position 2 enhances its reactivity compared to other pyrazines, making it a valuable compound in various chemical syntheses and applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Pyrazines are known for their ability to inhibit microbial growth, which suggests potential applications in pharmaceuticals and food preservation.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Candida albicans | 10 |

These results indicate that this compound has the potential to be developed into a natural antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. The ethynyl group can participate in various chemical reactions that influence the compound's reactivity and interaction with biological molecules. This interaction may disrupt cellular processes such as protein synthesis or cell membrane integrity.

Case Studies

-

Antimicrobial Efficacy in Food Preservation

A study investigated the use of this compound as a natural preservative in food products. The results showed that incorporating this compound significantly reduced microbial load in meat products stored under refrigeration conditions, extending shelf life without compromising flavor . -

Pharmaceutical Applications

In a pharmacological study, researchers explored the potential of this compound as a lead compound for developing new antibiotics. The results indicated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Ethyl-3,5-dimethylpyrazine | Ethyl group at position 2 | Lacks ethynyl group; different flavor profile |

| 3-Ethyl-2,5-dimethylpyrazine | Ethyl group at position 3 | Different substitution pattern affecting reactivity |

| 3-Methyl-2,6-dimethylpyrazine | Methyl groups at positions 2 and 6 | Lacks ethynyl functionality; different applications |

The ethynyl substitution in this compound enhances its chemical reactivity and distinct sensory properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.